

An In-depth Technical Guide to 3-(trimethoxysilyl)propyl methacrylate (TMSPMA)

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), a versatile bifunctional organosilane crucial in the development of advanced materials. TMSPMA serves as a critical coupling agent, monomer, and surface modifier, with significant applications ranging from composite materials to sophisticated drug delivery systems.

Chemical Structure and Properties

3-(trimethoxysilyl)propyl methacrylate, also known as γ -methacryloxypropyltrimethoxysilane, is an organosilicon compound possessing both a polymerizable methacrylate group and hydrolyzable trimethoxysilyl groups.^[1] This dual reactivity allows it to form stable covalent bonds between inorganic substrates and organic polymers, acting as a molecular bridge.^[1]

The IUPAC name for this compound is 3-trimethoxysilylpropyl 2-methylprop-2-enoate.^[2] Its structure consists of a methacrylate functional group linked via a propyl chain to a silicon atom, which is bonded to three methoxy groups.

Caption: Chemical structure of 3-(trimethoxysilyl)propyl methacrylate.

Physicochemical Properties

TMSPMA is a clear, colorless liquid with a mild, sweet odor.^[1] It is sensitive to light and moisture; contact with water leads to hydrolysis of the methoxy groups.^{[1][3]} Key quantitative

properties are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₂₀ O ₅ Si	[1][2]
Molecular Weight	248.35 g/mol	[2][4]
Density	1.045 g/mL at 25 °C	[1][5]
Boiling Point	190 °C	[3][5]
Refractive Index	n _{20/D} 1.431	[5]
Melting Point	< -50 °C	[3]
Flash Point	198 °F (92.2 °C)	[3]
Solubility	Soluble in acetone, benzene, ether, methanol, hydrocarbons. Reacts with water.	[1][2]
CAS Number	2530-85-0	[1][2]
Canonical SMILES	CC(=C)C(=O)OCCC-- INVALID-LINK--(OC)OC	[1][2]
InChI Key	XDLMVUHYZWKMMD- UHFFFAOYSA-N	[1][2]

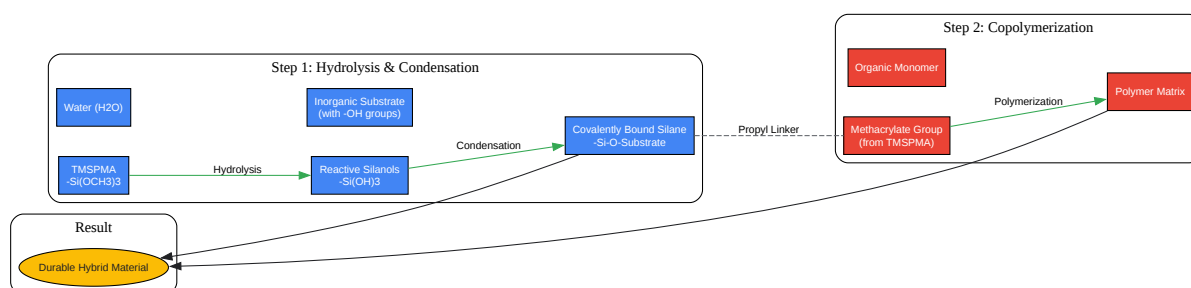
Mechanism of Action as a Coupling Agent

The primary function of TMSPMA is to act as a coupling agent that creates a durable link between inorganic and organic materials.[1] This mechanism proceeds in two main steps:

- Hydrolysis and Condensation: In the presence of water, the trimethoxysilyl group hydrolyzes to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (e.g., glass, silica, metal oxides), forming stable covalent Si-O-Substrate bonds. They can also self-condense to form a polysiloxane network on the surface.[1][4]

- Copolymerization: The methacrylate group at the other end of the molecule is available to copolymerize with organic monomers (e.g., acrylates, styrenes) via free-radical polymerization, integrating into the polymer matrix.[1]

This dual functionality creates a robust chemical bridge at the interface, significantly improving adhesion, mechanical strength, and durability of the resulting composite material.[1][4]



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Caption: Mechanism of TMSPMA as a coupling agent.

Applications in Research and Drug Development

TMSPMA's unique properties make it invaluable in numerous applications, including the fabrication of materials for drug delivery and tissue engineering.

- Adhesives and Coatings: It enhances the adhesion of coatings and adhesives to various surfaces, improving durability and resistance to moisture.[6]

- **Dental Materials:** TMSPMA is a key component in dental composites and adhesives, promoting bonding between the inorganic filler particles and the polymer resin matrix.[\[6\]](#)[\[7\]](#)
- **Nanoparticle Functionalization:** It is widely used to modify the surface of nanoparticles (e.g., silica, TiO₂, barium titanate) to improve their dispersion in polymer matrices and create functional hybrid nanomaterials.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Drug Delivery Systems:** TMSPMA is used to synthesize hydrogels and polymer networks for controlled drug release. For instance, it has been incorporated into pH-sensitive hydrogels that can modulate the release of biomolecules like insulin based on environmental pH.[\[9\]](#) It is also used in formulating pressure-sensitive adhesives for transdermal drug delivery patches.[\[10\]](#)
- **Tissue Engineering:** The ability to create stable organic-inorganic hybrids makes TMSPMA a useful linker molecule for synthesizing scaffolds. It has been used to create hybrids with polyhedral oligomeric silsesquioxanes (POSS) for potential tissue engineering applications.[\[11\]](#)[\[12\]](#)

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving TMSPMA.

Synthesis of 3-(trimethoxysilyl)propyl methacrylate

This protocol describes a method for synthesizing TMSPMA from 3-chloropropyltrimethoxysilane and potassium methacrylate.[\[13\]](#)

Materials:

- 3-chloropropyltrimethoxysilane (1.015 mol)
- 4-dimethylaminopyridine (0.015 mol)
- Potassium methacrylate (1 mol)
- N,N'-diphenyl-p-phenylenediamine (0.6 g)

- Methanol

Procedure:

- Dissolve 1.74 g (0.015 mol) of 4-dimethylaminopyridine in 201.5 g (1.015 mol) of 3-chloropropyltrimethoxysilane.
- Heat the solution to 135 °C with stirring and maintain this temperature for 15 minutes.
- Cool the solution to 60 °C.
- Add 124.2 g (1 mol) of potassium methacrylate and 0.6 g of N,N'-diphenyl-p-phenylenediamine to the mixture.
- Heat the mixture to 135 °C again and maintain for 1 hour.
- After cooling, filter off the precipitated potassium chloride and wash the precipitate with 80 g of methanol.
- Combine the filtrates and evaporate the methanol.
- Distill the residue under reduced pressure. The product, 3-(trimethoxysilyl)propyl methacrylate, has a boiling point of 83 °C at 0.4 mbar.[\[13\]](#)

Surface Functionalization of Nanoparticles

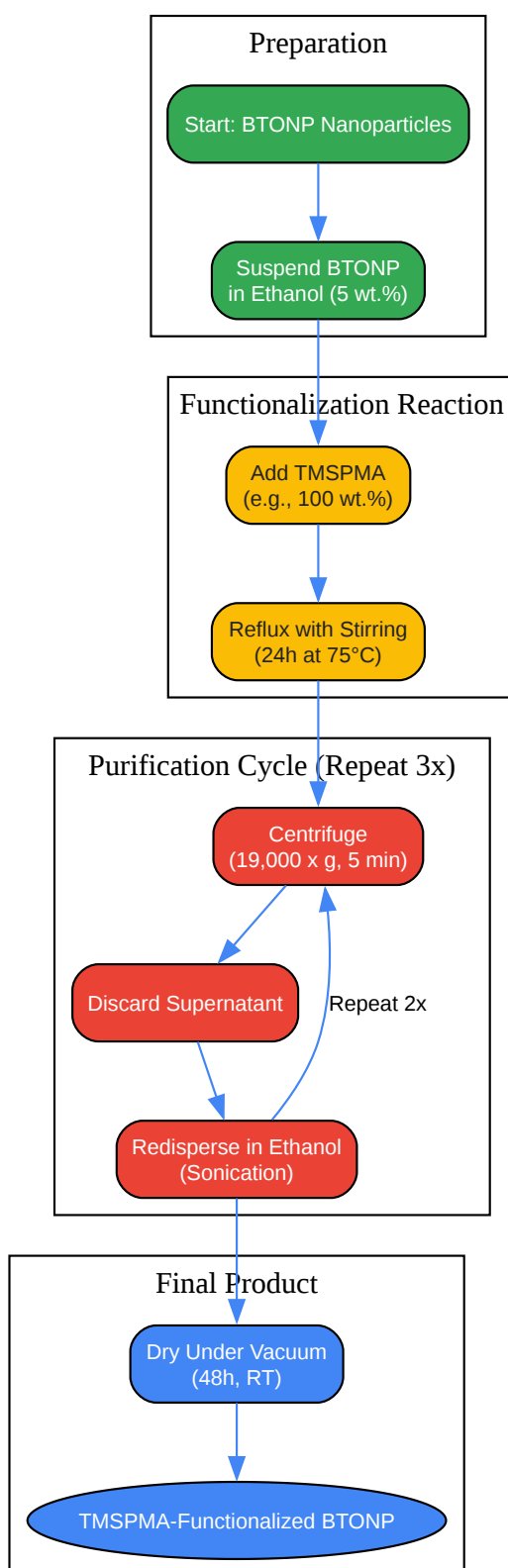
This protocol details a general procedure for the surface modification of barium titanate nanoparticles (BTONP) with TMSPMA, which can be adapted for other oxide nanoparticles.[\[8\]](#)
[\[14\]](#)

Materials:

- Barium titanate nanoparticles (BTONP)
- Ethanol
- 3-(trimethoxysilyl)propyl methacrylate (TMSPMA)
- Three-necked flask, condenser, magnetic stirrer

Procedure:

- Prepare a 5 wt.% suspension of BTONP in ethanol.
- Transfer 25 mL of the suspension (containing 1.25 g of BTONP) into a three-necked flask and stir at 500 rpm.
- Add TMSPMA in a desired weight ratio relative to the nanoparticles (e.g., 100 wt.%, which is 1.25 g of TMSPMA).
- Reflux the suspension for a set duration (e.g., 24 hours) at a controlled temperature (e.g., 75 °C).
- Purification: a. After the reaction, purify the functionalized nanoparticles by centrifugation (e.g., 19,000 x g for 5 min). b. Discard the supernatant, which contains unbound TMSPMA. c. Redisperse the nanoparticle pellet in fresh ethanol using a sonication bath. d. Repeat the centrifugation and redispersion steps three times to ensure complete removal of unreacted silane.
- Dry the purified, functionalized nanoparticles under vacuum for 48 hours at room temperature.



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Caption: Workflow for nanoparticle surface functionalization with TMSPMA.

Preparation of a pH-Sensitive Hydrogel for Drug Delivery

This protocol outlines the synthesis of a poly(2-hydroxyethyl methacrylate)-based hydrogel containing TMSPMA for pH-responsive drug release.[9]

Materials:

- 2-hydroxyethyl methacrylate (HEMA)
- N,N'-dimethylaminoethyl methacrylate (DMAEMA)
- 3-(trimethoxysilyl)propyl methacrylate (TMSPMA)
- Tetraethyleneglycol diacrylate (TEGDA) as a cross-linker
- Initiator (e.g., AIBN)
- Drug/biomolecule for loading (e.g., insulin)

Procedure:

- Prepare a monomer mixture with a specific molar ratio, for example: 66 mol% HEMA, 15 mol% DMAEMA, 10 mol% TMSPMA, and 9 mol% TEGDA.
- Add a suitable free-radical initiator to the monomer mixture.
- For drug entrapment: Dissolve the desired biomolecule (e.g., insulin) directly into the monomer mixture before polymerization.
- Initiate polymerization (e.g., by heating or UV exposure, depending on the initiator) to form the cross-linked hydrogel.
- For drug loading by imbibition: Place the pre-formed, purified hydrogel into a concentrated solution of the biomolecule and allow it to swell and absorb the drug until equilibrium is reached.
- Wash the hydrogel to remove any surface-adsorbed drug.

- The drug-loaded hydrogel can then be used in release studies, where the release rate will be dependent on the pH of the surrounding medium due to the protonation/deprotonation of the DMAEMA component.[9]

Safety and Handling

TMSPMA is considered to be of low toxicity but can cause irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1] It is a combustible liquid.[10]

- Handling: Use in a well-ventilated area, preferably under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]
- Storage: Store in a cool, dry, and well-ventilated area between 2-8 °C, away from heat sources, direct sunlight, and moisture.[4] Keep containers tightly sealed to prevent hydrolysis.[1] The product is sensitive to moisture and may become cloudy upon exposure to water.[4]

Conclusion

3-(trimethoxysilyl)propyl methacrylate is a cornerstone chemical for materials scientists and drug development professionals. Its bifunctional nature enables the creation of robust, functional hybrid materials by covalently linking disparate inorganic and organic phases. From enhancing the mechanical properties of dental composites to enabling the sophisticated design of controlled-release drug delivery systems and tissue engineering scaffolds, the applications of TMSPMA are both broad and critical for future innovations. A thorough understanding of its chemical properties and reaction mechanisms, as detailed in this guide, is essential for harnessing its full potential in advanced research and development.

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